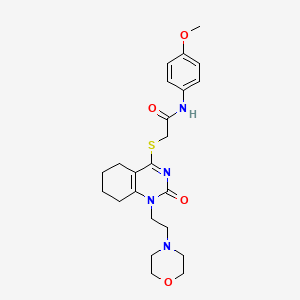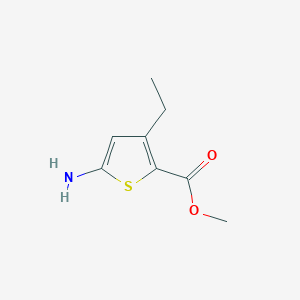
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the homologation of electrophilic N-sulfinylamines with Li-CHXY reagents . The transformation takes place under full chemocontrol and exhibits good flexibility for preparing both N-aryl and N-alkyl analogues . Various sensitive functionalities can be accommodated on the starting materials, thus documenting a wide reaction scope .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using any chemical identifier or molecular structure on certain websites, which provide estimated physicochemical property data based on reliable QSPR and ANN .Chemical Reactions Analysis
The sulfinamide moiety constitutes an important organic framework of considerable interest across the chemical sciences . It can be engaged in oxidative transformations en route to sulfonamides and aza-analogues, widely expressed in biologically active substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be estimated using any chemical identifier or molecular structure on certain websites .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Synthesis and Antimicrobial Activity : Novel sulfonamide derivatives, including those incorporating hydroxyquinoline structures, have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives synthesized by reacting 4-aminobenzenesulfonamide with chloromethyl-hydroxyquinoline exhibited higher antimicrobial activity compared to their parent compounds (S. Vanparia et al., 2010).
- Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been found to induce pro-apoptotic effects in cancer cells, mediated through the activation of p38/ERK phosphorylation pathways. This suggests their potential as therapeutic agents in cancer treatment (A. Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Acetylcholinesterase : Certain sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease, showing inhibitory activity against acetylcholinesterase. This suggests their application in managing symptoms of neurodegenerative diseases (M. Abbasi et al., 2018).
Chemical Synthesis and Characterization
- Synthesis of Fluorescent Derivatives : The synthesis of sulfonamide derivatives with specific functional groups has led to the creation of compounds with potential applications in fluorescence-based detection and imaging, highlighting their versatility in chemical synthesis and characterization (M. Kimber et al., 2003).
Molecular Docking and Theoretical Studies
- Molecular Docking to Explore Binding Affinities : Theoretical studies, including molecular docking, have been utilized to explore the binding affinities of sulfonamide derivatives to target proteins, aiding in the rational design of compounds with enhanced biological activity (N. Virk et al., 2018).
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-11-9-18(13-15(20)3)29(25,26)21-17-8-10-19-16(14-17)7-6-12-22(19)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWCWGVIVBIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)


![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)